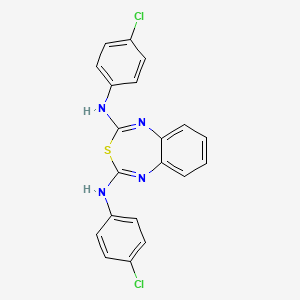
N~2~,N~4~-Bis(4-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~4~-Bis(4-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine is a heterocyclic compound that belongs to the class of benzothiadiazepines. This compound is characterized by the presence of two 4-chlorophenyl groups attached to the nitrogen atoms at positions 2 and 4 of the benzothiadiazepine ring. It has garnered interest due to its potential biological activities, including antifungal and antibacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Bis(4-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine typically involves the following steps:
Formation of Quinazolin-2,4-diol: The starting material, 2-amino benzoic acid, reacts with urea at a temperature of 130-140°C to form Quinazolin-2,4-diol.
Formation of 2,4-Dichloroquinazoline: Quinazolin-2,4-diol is then treated with phosphorus oxychloride at 150°C for 24 hours to yield 2,4-dichloroquinazoline.
Final Product Formation: 2,4-dichloroquinazoline reacts with p-chloroaniline to produce N2,N~4~-Bis(4-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~4~-Bis(4-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the phenyl rings.
Oxidation and Reduction: The benzothiadiazepine ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted benzothiadiazepine derivative.
Aplicaciones Científicas De Investigación
N~2~,N~4~-Bis(4-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N2,N~4~-Bis(4-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine involves its interaction with biological targets such as enzymes and receptors. The compound’s antifungal and antibacterial activities are believed to result from its ability to inhibit key enzymes involved in the growth and replication of microorganisms. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
N~2~,N~4~-Bis(4-chlorophenyl)quinazoline-2,4-diamine: This compound shares a similar structure but with a quinazoline ring instead of a benzothiadiazepine ring.
N~2~,N~4~-Bis(4-chlorophenyl)-5-nitropyrimidine-2,4,6-triamine: Another structurally related compound with a pyrimidine ring and a nitro group.
Uniqueness
N~2~,N~4~-Bis(4-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine is unique due to its benzothiadiazepine ring, which imparts distinct chemical and biological properties compared to other similar compounds
Propiedades
Número CAS |
574010-83-6 |
|---|---|
Fórmula molecular |
C20H14Cl2N4S |
Peso molecular |
413.3 g/mol |
Nombre IUPAC |
2-N,4-N-bis(4-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine |
InChI |
InChI=1S/C20H14Cl2N4S/c21-13-5-9-15(10-6-13)23-19-25-17-3-1-2-4-18(17)26-20(27-19)24-16-11-7-14(22)8-12-16/h1-12H,(H,23,25)(H,24,26) |
Clave InChI |
FQBCEQZKYJVZPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(SC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


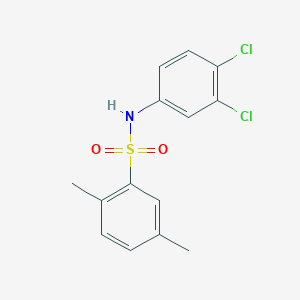
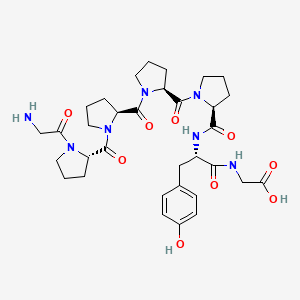
![6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one](/img/structure/B14226570.png)
![1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14226586.png)
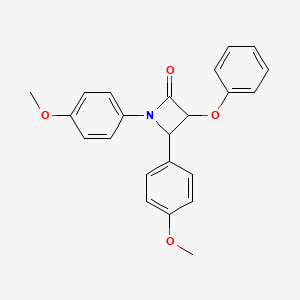
![3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL](/img/structure/B14226597.png)
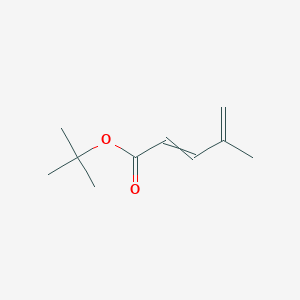
![n-{2-Fluoro-4-[hydroxy(phenyl)methyl]phenyl}methanesulfonamide](/img/structure/B14226611.png)

![N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14226626.png)
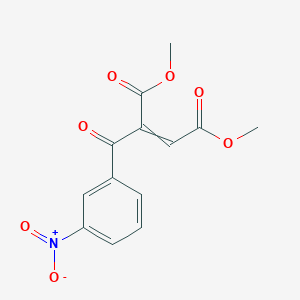
![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
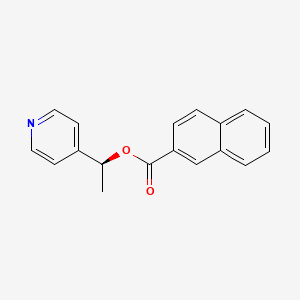
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)
